molecular formula C21H17N3O3 B14097324 1-benzyl-2-hydroxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-benzyl-2-hydroxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B14097324
M. Wt: 359.4 g/mol
InChI Key: IBMLONBQAJSLBO-UHFFFAOYSA-N
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Description

1-benzyl-2-hydroxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family.

Preparation Methods

The synthesis of 1-benzyl-2-hydroxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-benzyl-2-hydroxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Mechanism of Action

The mechanism of action of 1-benzyl-2-hydroxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

1-benzyl-2-hydroxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared to other pyrido[2,3-d]pyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its dual neuroprotective and anti-inflammatory activities.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

1-benzyl-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O3/c1-27-16-9-7-15(8-10-16)17-11-12-22-19-18(17)20(25)23-21(26)24(19)13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,25,26)

InChI Key

IBMLONBQAJSLBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CC=C4

Origin of Product

United States

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